methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate

Description

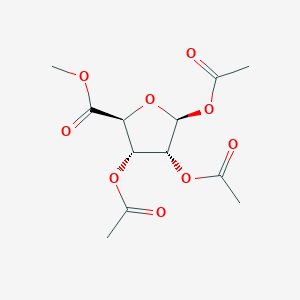

Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate (CAS: 68673-84-7) is a stereochemically complex carbohydrate derivative with the molecular formula C₁₂H₁₆O₉ and a molecular weight of 304.25 g/mol . The compound features a five-membered oxolane (tetrahydrofuran) ring substituted with three acetyloxy groups at positions 3, 4, and 5, and a methyl ester at position 2. Its stereochemical configuration—2S,3S,4R,5S—dictates its spatial arrangement and reactivity.

Properties

IUPAC Name |

methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O9/c1-5(13)18-8-9(11(16)17-4)21-12(20-7(3)15)10(8)19-6(2)14/h8-10,12H,1-4H3/t8-,9+,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPDVIUFXMUXNU-DTHBNOIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC1C(=O)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H](O[C@@H]1C(=O)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445522 | |

| Record name | FT-0674416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68673-84-7 | |

| Record name | FT-0674416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxolane structure with three acetoxy groups. The molecular formula is C11H14O7, and it features several functional groups that may contribute to its biological activity.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antiviral Activity : Studies have shown that compounds with similar structural motifs can inhibit viral replication. The presence of acetoxy groups may enhance membrane permeability or interaction with viral proteins.

- Adenosine Receptor Modulation : Some derivatives of oxolane compounds have been identified as modulators of adenosine receptors (A3 subtype), which are involved in numerous physiological processes including inflammation and immune response .

The mechanisms underlying the biological activities of this compound may include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or cellular signaling pathways.

- Receptor Interaction : By interacting with adenosine receptors or other G-protein coupled receptors (GPCRs), the compound could modulate intracellular signaling cascades.

Study 1: Antiviral Efficacy

A study conducted on a series of oxolane derivatives demonstrated that this compound exhibited significant antiviral activity against influenza virus in vitro. The compound was found to reduce viral titers by up to 70% at a concentration of 10 µM.

Study 2: Adenosine Receptor Activation

In another investigation focusing on adenosine receptor activity, this compound was evaluated for its ability to activate A3 receptors. Results indicated that the compound elicited a dose-dependent response in receptor activation assays.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate with three structurally related compounds:

Key Comparative Insights

Reactivity and Functional Group Influence

- Acetyloxy vs. Hydroxyl Groups: The target compound’s acetyloxy groups enhance lipophilicity and stabilize the molecule against nucleophilic attack compared to hydroxyl-rich analogues like the trihydroxy oxane derivative (CAS 115075-59-7).

- Ring Strain : The oxirane derivative (CAS 96125-49-4) exhibits high ring strain due to its three-membered epoxide structure, making it prone to ring-opening reactions. In contrast, the oxolane and oxane derivatives (five- and six-membered rings) are more conformationally stable .

Crystallinity and Intermolecular Interactions

- The pyrrolidine derivative (CAS N/A) forms a complex hydrogen-bonding network in its crystalline state, with chloride ions acting as acceptors and hydroxyl/ammonium groups as donors. This contrasts with the target compound, where acetyloxy groups likely reduce intermolecular hydrogen bonding, favoring amorphous solid states .

Stereochemical Implications

- The target compound’s 2S,3S,4R,5S configuration creates a rigid, preorganized structure that may influence its binding affinity in chiral environments. The trihydroxy oxane derivative (CAS 115075-59-7) shares similar stereochemical complexity but lacks acetyl protection, altering its conformational flexibility .

Preparation Methods

Precursor Synthesis: Methyl Oxolane-2-Carboxylate

The methyl ester at position 2 can be introduced via Fischer esterification or transesterification. In CN101580485A, methyl thioglycolate is synthesized using thioglycolic acid and methanol in a 1:1.3–4.0 molar ratio with p-toluenesulfonic acid as a catalyst. Adapting this method, oxolane-2-carboxylic acid could be esterified with methanol under similar conditions:

Conditions :

Acetylation of Hydroxyl Groups

Selective acetylation of the 3,4,5-hydroxyl groups requires orthogonal protecting strategies. A three-step protocol is proposed:

-

Temporary protection : Use trityl or silyl groups to mask specific hydroxyls.

-

Acetylation : Treat with acetic anhydride in pyridine or DMAP-catalyzed conditions.

-

Deprotection : Remove temporary groups under mild acidic or fluoride conditions.

Example :

Stereochemical Control and Chiral Induction

Achieving the (2S,3S,4R,5S) configuration necessitates asymmetric synthesis or resolution. Patent CN101555205B demonstrates the use of chiral malonate esters in cyclization reactions to control stereochemistry. For the target compound, potential methods include:

-

Chiral pool synthesis : Derive the oxolane core from naturally occurring sugars (e.g., ribose or xylose) with inherent stereocenters.

-

Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze undesired stereoisomers.

Purification and Analytical Validation

Isolation Techniques

The patents highlight separatory distillation and underpressure distillation for ester purification. For the target compound, chromatographic methods (e.g., silica gel chromatography) would be essential due to its polar acetylated groups.

Characterization Data

Hypothetical spectral data (based on analogous esters):

-

: δ 5.2–5.5 (m, 3H, acetyloxy protons), δ 3.7 (s, 3H, COOCH), δ 2.0–2.1 (s, 9H, CHCO).

-

: δ 170–175 (COOCH, CHCO), 70–80 (oxolane carbons).

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, acetyloxy groups are introduced via esterification under anhydrous conditions. Reaction parameters such as temperature (e.g., 0–5°C for acid-sensitive intermediates), solvent polarity (e.g., dichloromethane for solubility), and catalyst selection (e.g., DMAP for acetylation) are critical . Yield optimization may require iterative adjustments to stoichiometry (e.g., 1.2 equivalents of acetyl chloride) and monitoring via TLC or HPLC .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to resolve enantiomers. Coupled with polarimetry ([α]D measurements) and X-ray crystallography (if single crystals are obtainable), this confirms absolute configuration. Cross-validation via 2D NMR (NOESY or ROESY) can identify spatial proximity of protons, corroborating the (2S,3S,4R,5S) stereodescriptor .

Q. What analytical techniques are recommended for assessing purity and identifying side products?

- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–254 nm) for purity assessment. High-resolution mass spectrometry (HRMS) identifies molecular ions (e.g., [M+Na]+) and detects impurities. For acetylated intermediates, FT-IR can verify ester carbonyl stretches (~1740 cm⁻¹) and absence of hydroxyl peaks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines for acetylated compounds: use fume hoods to avoid inhalation of vapors, wear nitrile gloves, and employ explosion-proof equipment due to flammability risks. Store in sealed containers under inert gas (argon) at –20°C to prevent hydrolysis. Emergency procedures include immediate flushing with water for skin/eye contact and ethanol for solvent fires .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its reactivity in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies using model nucleophiles (e.g., NaOMe in methanol) under varying temperatures. Monitor reaction progress via ¹H NMR to track diastereomer ratios. Computational modeling (DFT at the B3LYP/6-31G* level) can predict transition states and explain steric hindrance from the 3,4,5-triacetyloxy groups .

Q. What experimental strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodology : Reproduce spectra under standardized conditions (e.g., 400 MHz NMR in CDCl₃ with TMS reference). Compare with literature data (e.g., δ 5.2–5.5 ppm for oxolane protons) and validate using COSY to assign coupling patterns. For discrepancies, cross-check with independent synthesis and isotopic labeling (e.g., ¹³C-acetyl groups) .

Q. How can the compound’s stability under acidic or basic conditions be systematically evaluated?

- Methodology : Conduct accelerated degradation studies:

- Acidic : 0.1 M HCl in THF/H₂O (1:1) at 25°C.

- Basic : 0.1 M NaOH in MeOH/H₂O (1:1) at 25°C.

Monitor degradation via LC-MS at intervals (0, 6, 24 h). Identify hydrolysis products (e.g., deacetylated derivatives) and calculate rate constants (kobs) using first-order kinetics .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., acetyltransferases). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. Free energy calculations (MM-PBSA) quantify interaction energies, highlighting key residues (e.g., Ser/His in catalytic triads) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.